molecular formula C11H19BrN2O3Si B13664852 Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B13664852
M. Wt: 335.27 g/mol
InChI Key: YXAINQWDTGVEEG-UHFFFAOYSA-N
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Description

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate is a complex organic compound with a molecular formula of C11H19BrN2O3Si. This compound is notable for its unique structure, which includes a pyrazole ring substituted with a bromine atom and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method includes the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2-(trimethylsilyl)ethanol in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) to form the ester linkage. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere conditions to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in an inert atmosphere.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted pyrazole derivative.

Scientific Research Applications

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The trimethylsilyl group can also influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
  • 4-(Bromomethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole

Uniqueness

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. Its combination of a bromine atom and a trimethylsilyl group makes it versatile for various chemical transformations and applications.

Biological Activity

Methyl 4-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and agricultural applications. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₃H₁₉BrN₂O₃Si
Molecular Weight327.297 g/mol
CAS NumberNot specified

The compound features a pyrazole ring, which is known for its pharmacological versatility, making it a valuable scaffold in drug discovery.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. This compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The minimum inhibitory concentration (MIC) values for these compounds are often less than 1 µg/ml, indicating potent activity against biofilms and persister cells .

2. Antitumor Activity

Research indicates that pyrazole derivatives exhibit antitumor properties. Compounds similar to methyl 4-bromo derivatives have been shown to inhibit tumor growth in various cancer models. For instance, some derivatives have been identified as effective inhibitors of PLK4, a target in cancer therapy, with IC50 values in the nanomolar range . This suggests potential applications in developing anticancer agents.

3. Enzyme Inhibition

The compound is also explored for its role as an enzyme inhibitor. Studies have shown that pyrazole derivatives can inhibit key enzymes involved in metabolic pathways, which may lead to new therapeutic strategies for diseases such as diabetes and cancer . The specific mechanisms often involve competitive inhibition, altering enzyme conformation or interfering with substrate binding.

Case Studies

Several case studies have been conducted to evaluate the efficacy of methyl 4-bromo derivatives:

  • Study on MRSA : A study demonstrated that a related pyrazole compound effectively inhibited MRSA biofilm formation, showcasing its potential as a therapeutic agent against resistant bacterial infections .
  • Antitumor Efficacy : Another investigation revealed that certain pyrazole derivatives exhibited significant antiproliferative effects on colon cancer cell lines, with some compounds showing IC50 values as low as 0.64 µM .

Mechanistic Insights

Mechanistic studies suggest that the biological activity of this compound may be attributed to:

  • Membrane Disruption : Some derivatives disrupt bacterial cell membranes, leading to increased permeability and cell death .
  • Targeting Specific Pathways : The ability to target specific pathways makes these compounds suitable for further development in therapeutic contexts.

Properties

Molecular Formula

C11H19BrN2O3Si

Molecular Weight

335.27 g/mol

IUPAC Name

methyl 4-bromo-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C11H19BrN2O3Si/c1-16-11(15)10-9(12)7-14(13-10)8-17-5-6-18(2,3)4/h7H,5-6,8H2,1-4H3

InChI Key

YXAINQWDTGVEEG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1Br)COCC[Si](C)(C)C

Origin of Product

United States

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